4-Chloro vs. Unsubstituted Phenyl: Impact on TAAR1 Agonist Potency – Cross-Study Comparison with N-Phenylpiperidine-1-carboxamide
The unsubstituted phenyl analog N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) has been reported to activate the trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of approximately 0.507 μM . The target compound N-(4-chlorophenyl)piperidine-1-carboxamide introduces a para-chloro substituent, which increases both molecular weight (from 204.27 to 238.71 Da) and lipophilicity (estimated ΔclogP ≈ +0.7 relative to the unsubstituted analog), physicochemical changes that are predicted to modulate TAAR1 binding affinity and efficacy. While direct head-to-head TAAR1 data for the 4-chloro compound are not publicly available, the unsubstituted analog provides a quantitative baseline for SAR programs evaluating the impact of 4-chlorophenyl substitution on GPCR target engagement profiles.
| Evidence Dimension | TAAR1 activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from unsubstituted analog based on ΔclogP ≈ +0.7 and increased MW (+34.4 Da) |
| Comparator Or Baseline | N-Phenylpiperidine-1-carboxamide (CAS 2645-36-5): EC₅₀ ≈ 0.507 μM for TAAR1 activation |
| Quantified Difference | Predicted shift in potency and efficacy relative to EC₅₀ 0.507 μM baseline; magnitude uncharacterized pending direct measurement |
| Conditions | TAAR1 functional assay (cellular context not specified in available abstract) |
Why This Matters
For researchers screening piperidine-1-carboxamides against TAAR1 or related aminergic GPCRs, the 4-chloro substitution represents a defined chemical perturbation whose pharmacological consequences can only be assessed using the authentic compound, not the unsubstituted phenyl analog.
